molecular formula C7H13N5O B15250755 6-Ethoxy-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine

6-Ethoxy-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B15250755
M. Wt: 183.21 g/mol
InChI Key: IJYBSQSITJLFRT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with ethoxyamine and dimethylamine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions . The general reaction scheme is as follows:

  • Cyanuric chloride is dissolved in the solvent and cooled to a low temperature.
  • Ethoxyamine is added dropwise to the solution while maintaining the temperature.
  • Dimethylamine is then added to the reaction mixture.
  • The reaction mixture is stirred for several hours until the desired product is formed.
  • The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted triazines, while oxidation and reduction can yield different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of 6-Ethoxy-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, it may act as an inhibitor of thymidylate synthase, an enzyme involved in DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethoxy-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H13N5O

Molecular Weight

183.21 g/mol

IUPAC Name

6-ethoxy-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C7H13N5O/c1-4-13-7-10-5(8)9-6(11-7)12(2)3/h4H2,1-3H3,(H2,8,9,10,11)

InChI Key

IJYBSQSITJLFRT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=N1)N(C)C)N

Origin of Product

United States

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